molecular formula C17H19BrN2O2S B14416251 N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide CAS No. 85487-86-1

N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide

Cat. No.: B14416251
CAS No.: 85487-86-1
M. Wt: 395.3 g/mol
InChI Key: LZGFUZQBPREBLV-UHFFFAOYSA-N
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Description

N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide is an organic compound that features a brominated phenyl group and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide typically involves the reaction of 2-bromo-1-phenyl-ethanone with 2,4,6-trimethyl-benzenesulfonamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures are maintained to avoid decomposition of reactants.

    Solvent: Common solvents used include dichloromethane or ethanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of phenyl-substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or reduced sulfonamides.

Scientific Research Applications

N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The brominated phenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenyl-ethanone: A precursor in the synthesis of the target compound.

    2,4,6-Trimethyl-benzenesulfonamide: Another precursor used in the synthesis.

    Phenacyl bromide: Similar in structure but lacks the sulfonamide group.

Uniqueness

N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide is unique due to the combination of a brominated phenyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

85487-86-1

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

N-[(2-bromo-1-phenylethylidene)amino]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H19BrN2O2S/c1-12-9-13(2)17(14(3)10-12)23(21,22)20-19-16(11-18)15-7-5-4-6-8-15/h4-10,20H,11H2,1-3H3

InChI Key

LZGFUZQBPREBLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C(CBr)C2=CC=CC=C2)C

Origin of Product

United States

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